molecular formula C9H15NO4 B14902615 (2-Ethoxyacetyl)-l-proline

(2-Ethoxyacetyl)-l-proline

Cat. No.: B14902615
M. Wt: 201.22 g/mol
InChI Key: XNTFBDJGWUCYJZ-ZETCQYMHSA-N
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Description

(2-Ethoxyacetyl)-l-proline is an organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 2-ethoxyacetyl group to the proline molecule modifies its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyacetyl)-l-proline typically involves the reaction of l-proline with 2-ethoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyacetyl)-l-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxyacetyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Ethoxyacetyl)-l-proline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to protein structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyacetyl)-l-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyacetyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethoxyacetyl)-glycine: Similar to (2-Ethoxyacetyl)-l-proline but with glycine as the amino acid.

    (2-Ethoxyacetyl)-alanine: Another similar compound with alanine as the amino acid.

Uniqueness

This compound is unique due to the presence of the proline ring, which imparts specific structural and functional properties. The rigidity of the proline ring can influence the compound’s interaction with biological targets, making it distinct from other amino acid derivatives.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(2S)-1-(2-ethoxyacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-2-14-6-8(11)10-5-3-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

XNTFBDJGWUCYJZ-ZETCQYMHSA-N

Isomeric SMILES

CCOCC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CCOCC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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